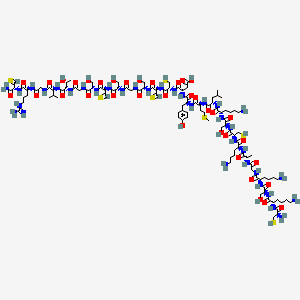
4-クロロ-2,6-ジデウテリオ-3-メチルフェノール
概要
説明
4-Chloro-3-methylphenol-2,6-d2 is a deuterated derivative of 4-chloro-3-methylphenol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 6 positions on the phenol ring. It is commonly used in scientific research due to its unique properties and applications.
科学的研究の応用
4-Chloro-3-methylphenol-2,6-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential antimicrobial properties and as a therapeutic agent in cancer research.
Industry: Utilized in the development of deuterated drugs and as a reference standard in quality control processes.
作用機序
Target of Action
This compound is a stable isotope labelled form of 4-Chloro-3-methylphenol , which suggests it may have similar targets and effects
Mode of Action
As a deuterated compound, it is likely to interact with its targets in a similar manner to its non-deuterated counterpart, 4-Chloro-3-methylphenol . The presence of deuterium atoms may alter the kinetics of these interactions due to the isotope effect .
Biochemical Pathways
Given its structural similarity to 4-Chloro-3-methylphenol , it may influence similar biochemical pathways
Pharmacokinetics
As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart . Deuterium substitution can potentially enhance the metabolic stability and consequently the bioavailability of the compound .
Result of Action
Given its structural similarity to 4-Chloro-3-methylphenol , it may induce similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-dideuterio-3-methylphenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenol-2,6-d2 typically involves the deuteration of 4-chloro-3-methylphenol. This process can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods
Industrial production of 4-Chloro-3-methylphenol-2,6-d2 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-Chloro-3-methylphenol-2,6-d2 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-2,6-dideuterio-3-methylquinone.
Reduction: Formation of 4-chloro-2,6-dideuterio-3-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
類似化合物との比較
4-Chloro-3-methylphenol-2,6-d2 can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol:
4-Chloro-2,6-dimethylphenol: Another derivative with different substitution patterns on the phenol ring.
4-Chloro-3-methoxyphenol: A compound with a methoxy group instead of a methyl group, affecting its chemical properties and applications.
The uniqueness of 4-Chloro-3-methylphenol-2,6-d2 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and reaction mechanisms.
特性
IUPAC Name |
4-chloro-2,6-dideuterio-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMVGJGLGKFKI-XRIVEGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1O)[2H])C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584359 | |
| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-72-5 | |
| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















